molecular formula C11H20N2O4S3 B8083047 Sulforaphane NAC

Sulforaphane NAC

Cat. No.: B8083047
M. Wt: 340.5 g/mol
InChI Key: IIHBKTCHILXGOT-VCLORWJBSA-N
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Description

Sulforaphane N-acetylcysteine is a compound derived from sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, Brussels sprouts, and cabbage. Sulforaphane is known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties. Sulforaphane N-acetylcysteine is a metabolite of sulforaphane that has shown similar pharmacological activities and is being studied for its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulforaphane can be synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through enzymatic hydrolysis by myrosinase. The synthetic route involves the conversion of glucoraphanin to sulforaphane, which can then be conjugated with N-acetylcysteine to form sulforaphane N-acetylcysteine. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the compound .

Industrial Production Methods

Industrial production of sulforaphane N-acetylcysteine involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic hydrolysis to produce sulforaphane. The sulforaphane is then chemically conjugated with N-acetylcysteine under controlled conditions to ensure high yield and purity. This process may involve the use of solvents and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Sulforaphane N-acetylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include sulforaphane sulfoxide, sulforaphane thiol, and various sulforaphane conjugates with thiols and amines .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying isothiocyanate chemistry.

    Biology: Studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and oxidative stress response.

    Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and inflammatory conditions.

    Industry: Used in the development of dietary supplements and functional foods for health promotion.

Mechanism of Action

Sulforaphane N-acetylcysteine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Sulforaphane N-acetylcysteine is compared with other similar compounds such as:

    Sulforaphane: Both compounds have similar pharmacological activities, but sulforaphane N-acetylcysteine has better blood-brain barrier permeability and a longer half-life.

    Phenethyl isothiocyanate: Another isothiocyanate with anticancer properties, but sulforaphane N-acetylcysteine is more effective in certain cancer models.

    Benzyl isothiocyanate: Similar to sulforaphane, but with different metabolic pathways and efficacy profiles.

Conclusion

Sulforaphane N-acetylcysteine is a promising compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable subject of scientific research and a potential therapeutic agent for various diseases.

Biological Activity

Sulforaphane N-acetyl cysteine (SFN-NAC) is a bioactive compound derived from the metabolism of sulforaphane (SFN), which is abundant in cruciferous vegetables like broccoli. SFN-NAC is noted for its enhanced stability and bioavailability compared to SFN, making it a subject of interest in various biomedical research fields, particularly cancer therapy, antioxidant activity, and neuroprotection.

  • Antioxidant Effects : SFN-NAC activates the Nrf2 pathway, leading to the transcription of antioxidant genes. This enhances cellular defense against oxidative stress by increasing levels of glutathione (GSH) and other protective enzymes .
  • Anti-inflammatory Properties : The compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Anticancer Activity : SFN-NAC demonstrates significant anticancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting metastasis in various cancer cell lines. It modulates pathways such as ERK and Akt/MAPK, enhancing the efficacy of conventional chemotherapeutics .
  • Neuroprotective Effects : By reducing oxidative stress and inflammation, SFN-NAC may protect neuronal cells from degeneration. It has been shown to preserve mitochondrial function and promote proteostasis, which is crucial in aging and neurodegenerative diseases .

Anticancer Efficacy

A study highlighted the effectiveness of SFN-NAC in inhibiting lung cancer cell growth through autophagy activation and microtubule disruption. In vitro experiments demonstrated that SFN-NAC induced G2/M phase cell cycle arrest and downregulated α-tubulin expression via ERK pathway activation . Another investigation into prostate cancer showed that dietary intake of sulforaphane led to reduced disease severity and progression .

Neuroprotection

Research on animal models has shown that SFN-NAC administration leads to increased Nrf2 expression and improved cognitive functions associated with aging. This suggests potential applications in preventing neurodegeneration .

Data Summary

Biological ActivityMechanismReferences
Antioxidant↑GSH levels, Nrf2 activation
Anti-inflammatory↓NF-κB activity
Anticancer↑Apoptosis, ↓Metastasis
Neuroprotective↑Mitochondrial health

Properties

IUPAC Name

(2S)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHBKTCHILXGOT-VCLORWJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CSC(=S)NCCCCS(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858415
Record name N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334829-66-2
Record name N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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